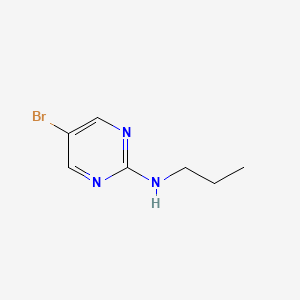

5-Bromo-N-propilpirimidin-2-amina

Descripción general

Descripción

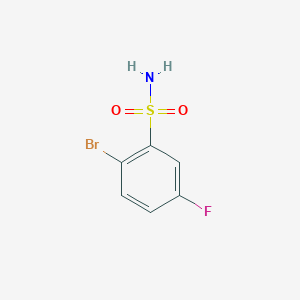

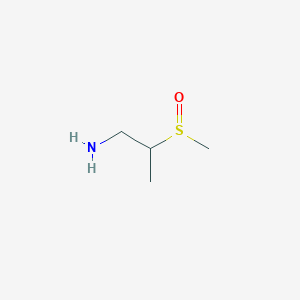

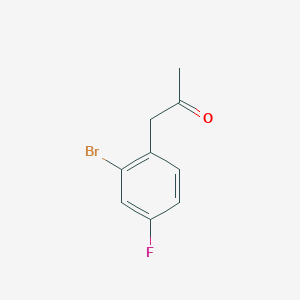

5-Bromo-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10BrN3 . It is a derivative of pyrimidine and contains a bromine atom and a propyl group . This compound is primarily used in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of 5-Bromo-N-propylpyrimidin-2-amine involves a multi-step reaction . The first step involves the use of triethylamine and dmap in tetrahydrofuran under an inert atmosphere at 55°C . The second step involves the use of N,N-dimethyl-formamide at 80°C in a sealed tube under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylpyrimidin-2-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring is a bromine atom and a propyl group .Aplicaciones Científicas De Investigación

5-Bromo-N-propilpirimidin-2-amina: Un análisis exhaustivo

Inhibidor de las quinasas de proteínas: this compound se ha identificado como un potente inhibidor de las quinasas de proteínas. Esta aplicación es particularmente significativa en el campo de la investigación del cáncer, donde tiene aplicaciones terapéuticas potenciales para tratar varios tipos de cáncer al dirigirse a quinasas de proteínas específicas involucradas en el crecimiento y la proliferación tumoral.

Síntesis orgánica: Este compuesto se utiliza en la síntesis orgánica debido a su reactividad con varias moléculas orgánicas. Su presencia puede facilitar la formación de nuevos enlaces o grupos funcionales, lo que lleva a la creación de nuevos compuestos orgánicos con posibles aplicaciones industriales o farmacéuticas .

Investigación farmacéutica: En la investigación farmacéutica, this compound sirve como un bloque de construcción para el desarrollo de nuevos medicamentos. Su estructura única permite la síntesis de compuestos que pueden interactuar con objetivos biológicos, ofreciendo oportunidades para el descubrimiento y desarrollo de medicamentos .

Desarrollo agroquímico: El compuesto también puede encontrar aplicaciones en el desarrollo de nuevos agroquímicos. Sus propiedades podrían aprovecharse para crear pesticidas o herbicidas con mejores perfiles de eficacia y seguridad, contribuyendo a prácticas agrícolas sostenibles .

Estudio de patrones de enlace de hidrógeno: Se ha utilizado en estudios para comprender los patrones de enlace de hidrógeno dentro de las estructuras moleculares. Por ejemplo, participó en el estudio de co-cristales, que son esenciales para comprender las interacciones moleculares y diseñar materiales con las propiedades deseadas .

Síntesis de azaarenos policíclicos: this compound también se utiliza en la síntesis de azaarenos policíclicos, que son compuestos aromáticos que contienen nitrógeno. Estos compuestos tienen diversas aplicaciones, incluyendo como ligandos en química de coordinación y como componentes en materiales electrónicos .

Molécula pequeña MilliporeSigma LookChem

Safety and Hazards

Safety data sheets indicate that 5-Bromo-N-propylpyrimidin-2-amine should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mecanismo De Acción

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets via hydrogen bonding, due to the presence of nitrogen atoms in the pyrimidine ring. The bromine atom in the compound could potentially enhance its reactivity, allowing it to participate in various organic transformations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Bromo-N-propylpyrimidin-2-amine . .

Análisis Bioquímico

Biochemical Properties

5-Bromo-N-propylpyrimidin-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in nucleotide metabolism, potentially inhibiting or modifying their activity. These interactions can affect the overall metabolic pathways within the cell, leading to changes in the synthesis and degradation of nucleotides .

Cellular Effects

The effects of 5-Bromo-N-propylpyrimidin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, 5-Bromo-N-propylpyrimidin-2-amine can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, 5-Bromo-N-propylpyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound may also interact with transcription factors, leading to changes in gene expression. The molecular mechanism of 5-Bromo-N-propylpyrimidin-2-amine involves the disruption of normal cellular processes, resulting in altered cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-N-propylpyrimidin-2-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-N-propylpyrimidin-2-amine remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 5-Bromo-N-propylpyrimidin-2-amine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

5-Bromo-N-propylpyrimidin-2-amine is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on other metabolic pathways, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Bromo-N-propylpyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of 5-Bromo-N-propylpyrimidin-2-amine can affect its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

5-Bromo-N-propylpyrimidin-2-amine is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. The subcellular localization of 5-Bromo-N-propylpyrimidin-2-amine can influence its activity and function, as well as its interactions with other biomolecules .

Propiedades

IUPAC Name |

5-bromo-N-propylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPSCRPSLFEGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675149 | |

| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-92-7 | |

| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride](/img/structure/B1373217.png)

![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)